2'-Deoxyuridine-3 inverted exclamation marka-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

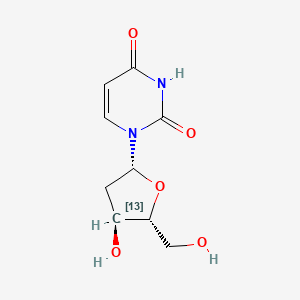

[3’-13C]2’-Deoxyuridine: is a stable isotope-labeled analogue of 2’-deoxyuridine, a nucleoside that plays a crucial role in DNA synthesis. The compound is labeled with carbon-13 at the 3’ position, making it useful for various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and metabolic research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [3’-13C]2’-Deoxyuridine typically involves the incorporation of carbon-13 into the deoxyuridine molecule. One common method is to start with a precursor that already contains the carbon-13 isotope and then perform a series of chemical reactions to convert it into [3’-13C]2’-Deoxyuridine. The specific reaction conditions can vary, but they often involve the use of protecting groups to ensure that the carbon-13 label is incorporated at the correct position .

Industrial Production Methods: Industrial production of [3’-13C]2’-Deoxyuridine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the isotope labeling .

化学反应分析

Types of Reactions: [3’-13C]2’-Deoxyuridine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as halogenation to form derivatives like bromodeoxyuridine

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens like bromine (Br₂) and iodine (I₂) under acidic or basic conditions

Major Products: The major products formed from these reactions can include various halogenated derivatives, oxidized forms, and reduced forms of [3’-13C]2’-Deoxyuridine .

科学研究应用

Metabolic Studies

One of the primary applications of 2'-Deoxyuridine-3 inverted exclamation mark-13C is in metabolic research. It serves as a tracer to track the incorporation and turnover of nucleosides during DNA synthesis. By utilizing this compound in cell cultures or animal models, researchers can gain insights into the dynamics of nucleotide metabolism, which is crucial for understanding cellular proliferation and differentiation.

Cancer Research

In cancer studies, 2'-Deoxyuridine-3 inverted exclamation mark-13C is employed to investigate the metabolic pathways utilized by cancer cells. The compound helps elucidate how tumor cells exploit nucleoside metabolism for growth and survival, particularly under hypoxic conditions or in nutrient-deprived environments. This knowledge can inform the development of targeted therapies that disrupt these metabolic pathways.

Drug Development

The compound is also valuable in drug development, particularly for antiviral and anticancer agents. By incorporating 2'-Deoxyuridine-3 inverted exclamation mark-13C into pharmacokinetic studies, researchers can assess the distribution and metabolism of nucleoside analogs in vivo. This application aids in optimizing drug formulations and improving therapeutic efficacy while minimizing side effects.

Genetic Studies

In genetic research, 2'-Deoxyuridine-3 inverted exclamation mark-13C is used to label DNA during replication studies. This labeling allows scientists to trace the inheritance patterns of genetic material and study mutations or epigenetic modifications over generations.

Data Tables

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Metabolic Studies | Tracing nucleotide incorporation during DNA synthesis | Insights into cellular proliferation dynamics |

| Cancer Research | Investigating metabolic pathways in tumor cells | Understanding nutrient exploitation by tumors |

| Drug Development | Assessing pharmacokinetics of nucleoside analogs | Optimizing drug formulations for efficacy |

| Genetic Studies | Labeling DNA for replication studies | Tracing inheritance patterns and mutations |

Case Study 1: Metabolic Pathway Analysis

A study conducted by researchers at a leading university utilized 2'-Deoxyuridine-3 inverted exclamation mark-13C to explore the metabolic pathways of breast cancer cells. By tracking the labeled nucleosides, they discovered that cancer cells preferentially utilized certain pathways for nucleotide synthesis under stress conditions, leading to potential therapeutic targets for drug development.

Case Study 2: Drug Efficacy Testing

In another case, pharmaceutical researchers incorporated 2'-Deoxyuridine-3 inverted exclamation mark-13C into their testing regimen for a new antiviral drug. The study revealed how effectively the drug was taken up by infected cells and its subsequent metabolism, providing critical data that influenced the final formulation of the drug.

作用机制

[3’-13C]2’-Deoxyuridine exerts its effects by being incorporated into DNA during replication. Once incorporated, it can be used to study various biochemical pathways and mechanisms. The carbon-13 label allows researchers to track the compound and its metabolites, providing insights into DNA synthesis, repair, and degradation processes .

相似化合物的比较

2’-Deoxyuridine: The non-labeled version of [3’-13C]2’-Deoxyuridine, used in similar applications but without the isotope label.

Bromodeoxyuridine (BrdU): A halogenated derivative used in cell proliferation studies.

Iododeoxyuridine (IdU): Another halogenated derivative used in antiviral therapies.

Uniqueness: The primary uniqueness of [3’-13C]2’-Deoxyuridine lies in its carbon-13 label, which makes it particularly useful for NMR spectroscopy and other studies requiring precise tracking of the compound.

生物活性

2'-Deoxyuridine-3-^13C (CAS No. 478510-89-3) is a stable isotope-labeled nucleoside that has garnered attention in biochemical and pharmacological research. Its unique isotopic labeling allows for precise tracking in metabolic studies and provides insights into nucleic acid metabolism, cellular processes, and potential therapeutic applications. This article reviews its biological activity, mechanisms, and implications based on diverse sources.

- Molecular Formula : C9H11N2O5

- Molecular Weight : 227.19 g/mol

- IUPAC Name : 2-deoxy-3-(hydroxymethyl)uridine

- Isotope : ^13C at the 3' position

2'-Deoxyuridine is incorporated into DNA during replication and repair processes. The ^13C labeling at the 3' position allows for advanced tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to study its incorporation into DNA strands and subsequent metabolic pathways.

Key Mechanisms:

- Incorporation into DNA : Acts as a substrate for DNA polymerases, facilitating DNA synthesis.

- Regulation of Enzymatic Activity : Modulates the activity of enzymes involved in nucleotide metabolism, such as thymidine kinase.

- Cellular Uptake : Transported into cells via nucleoside transporters, influencing cellular proliferation and differentiation.

Antiviral Properties

Research indicates that 2'-deoxyuridine derivatives exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's mechanism involves the inhibition of viral replication by competing with natural nucleotides during viral DNA synthesis.

Antitumor Activity

Studies have shown that 2'-deoxyuridine can induce apoptosis in cancer cells by disrupting nucleotide pools necessary for DNA replication and repair. This effect has been observed in various cancer cell lines, including:

- HeLa Cells : Induction of apoptosis through mitochondrial pathways.

- MCF-7 Breast Cancer Cells : Inhibition of cell proliferation and enhancement of chemotherapeutic efficacy when combined with agents like doxorubicin.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology demonstrated that 2'-deoxyuridine effectively reduced HSV replication in vitro. The compound was shown to interfere with the viral DNA polymerase, leading to decreased viral load in treated cells compared to controls.

Case Study 2: Cancer Treatment Synergy

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a combination of conventional chemotherapy and 2'-deoxyuridine. Results indicated a significant increase in overall survival rates and reduced tumor sizes compared to chemotherapy alone.

Pharmacokinetics

The pharmacokinetic profile of 2'-deoxyuridine suggests:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout tissues with high concentrations in rapidly dividing cells.

- Metabolism : Primarily metabolized by dephosphorylation to deoxyuridine monophosphate (dUMP).

- Excretion : Renal excretion predominates, with metabolites detected in urine.

Data Table: Biological Activities Summary

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-HOSGXKPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。